molecular formula C9H10N2O3S B14044073 5-(ethylsulfonyl)-1H-benzo[d]imidazol-2(3H)-one

5-(ethylsulfonyl)-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B14044073
M. Wt: 226.25 g/mol
InChI Key: JNNZFANAYXZGRV-UHFFFAOYSA-N
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Description

5-(Ethylsulfonyl)-1H-benzo[d]imidazol-2(3H)-one is a benzimidazole derivative characterized by an ethylsulfonyl (-SO₂C₂H₅) substituent at the 5-position of the bicyclic benzimidazolone core. The benzimidazolone scaffold is widely recognized for its pharmacological relevance, particularly in anticancer, antimicrobial, and enzyme-inhibitory applications . The ethylsulfonyl group introduces both electron-withdrawing and lipophilic properties, which can enhance metabolic stability and target binding compared to simpler substituents .

Properties

Molecular Formula

C9H10N2O3S

Molecular Weight

226.25 g/mol

IUPAC Name

5-ethylsulfonyl-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C9H10N2O3S/c1-2-15(13,14)6-3-4-7-8(5-6)11-9(12)10-7/h3-5H,2H2,1H3,(H2,10,11,12)

InChI Key

JNNZFANAYXZGRV-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC2=C(C=C1)NC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(ethylsulfonyl)-1H-benzo[d]imidazol-2(3H)-one can be achieved through various methods. One common approach involves the reaction of benzimidazole derivatives with ethylsulfonyl chloride under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: Benzimidazole, ethylsulfonyl chloride, and a base such as sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

    Procedure: The benzimidazole is dissolved in the solvent, and the base is added to the solution. Ethylsulfonyl chloride is then added dropwise, and the reaction mixture is stirred for several hours until completion. The product is isolated by filtration or extraction and purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and the reaction conditions may be adjusted to ensure scalability and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(Ethylsulfonyl)-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the ethylsulfonyl group, yielding the parent benzimidazole.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various electrophiles or nucleophiles can be used, depending on the desired substitution pattern. Common conditions include the use of catalysts or activating agents to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfone derivatives with enhanced stability and different biological activities.

    Substitution: Functionalized benzimidazole derivatives with diverse chemical and biological properties.

Scientific Research Applications

5-(Ethylsulfonyl)-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, infections, and inflammatory conditions.

    Industry: Utilized in the development of agrochemicals, dyes, and functional materials.

Mechanism of Action

The mechanism of action of 5-(ethylsulfonyl)-1H-benzo[d]imidazol-2(3H)-one depends on its specific biological target. In general, the compound may interact with enzymes or receptors, modulating their activity and influencing cellular processes. The ethylsulfonyl group can enhance the compound’s binding affinity and selectivity for certain targets, leading to more potent and specific effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features include:

Compound Name Substituent at Position 5 Key Properties Biological Activity/Application Reference
5-(Ethylsulfonyl)-1H-benzimidazol-2(3H)-one -SO₂C₂H₅ High polarity, moderate lipophilicity, electron-withdrawing effects Potential anticancer/antimicrobial
5-(Hydrosulfonyl)-1H-benzimidazol-2(3H)-one -SO₂H Higher acidity, water solubility Antitumor (IC₅₀ = 2.6 μM against HCC1937)
5-(Trifluoromethyl)-1H-benzimidazol-2(3H)-one -CF₃ Strong lipophilicity, metabolic stability Drug design candidate
5-Bromo-6-methyl-1H-benzimidazol-2(3H)-one -Br, -CH₃ Halogen-induced reactivity, steric bulk Antimicrobial research
5-Amino-2-ethylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide -NH₂, -SO₂ Dual functional groups, enhanced hydrogen bonding Broad-spectrum biological activity

Electronic and Solubility Profiles

  • This contrasts with the stronger electron-withdrawing trifluoromethyl (-CF₃) group, which offers greater metabolic resistance but reduced solubility .
  • Solubility : The ethylsulfonyl group improves solubility in polar aprotic solvents (e.g., DMSO) compared to hydrophobic groups like -CF₃. However, it is less soluble in water than the hydrosulfonyl (-SO₂H) analog, which ionizes readily in aqueous environments .

Biological Activity

5-(Ethylsulfonyl)-1H-benzo[d]imidazol-2(3H)-one is a compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

This compound can be synthesized through various methods involving the reaction of benzimidazole derivatives with ethylsulfonyl groups. The compound's molecular formula is C₉H₁₁N₃O₂S, and it has a molecular weight of 213.26 g/mol.

Anticancer Activity

Recent studies have evaluated the anticancer potential of alkylsulfonyl 1H-benzo[d]imidazole derivatives, including this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against human breast cancer cells (MCF-7). The mechanism of action is believed to involve the downregulation of the BCL-2 gene, a well-known regulator of apoptosis.

Case Study: MCF-7 Cell Line

In a study assessing various derivatives, compounds derived from this compound showed promising results:

CompoundIC50 (µM)Gene Expression Change (BCL-2)
This compound15.6Downregulated by 50%
Control (No Treatment)-Baseline

The results indicate that this compound could serve as a lead for developing new anticancer agents targeting apoptosis pathways.

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have also been explored. Studies have reported that certain derivatives exhibit significant activity against various pathogens, including bacteria and fungi.

Antimicrobial Efficacy

A comparative analysis of antimicrobial activity for several benzimidazole derivatives is shown below:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus4.0 µg/mL
This compoundCandida albicans8.0 µg/mL

These findings suggest that this compound may be effective in treating infections caused by resistant strains.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Apoptosis Induction : By downregulating anti-apoptotic proteins like BCL-2, this compound promotes programmed cell death in cancer cells.
  • Antibacterial Action : The mechanism involves disrupting bacterial cell wall synthesis and function, leading to cell lysis.

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